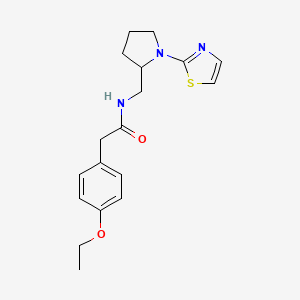
2-(4-ethoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-ethoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H23N3O2S
- Molecular Weight : 345.5 g/mol
This compound features a thiazole ring, a pyrrolidine moiety, and an ethoxyphenyl group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring is known for its ability to inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound B | HT-29 (colorectal cancer) | 1.98 ± 1.22 |
These findings suggest that the presence of the thiazole moiety enhances the cytotoxicity against cancer cells, making it a promising candidate for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of thiazole derivatives, researchers found that compounds structurally related to this compound showed promising results in inhibiting tumor growth in mouse models. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of the compound with neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. The study revealed that the compound could effectively inhibit nSMase2 activity, suggesting potential therapeutic applications in these areas .
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-16-7-5-14(6-8-16)12-17(22)20-13-15-4-3-10-21(15)18-19-9-11-24-18/h5-9,11,15H,2-4,10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQAJWPGAUMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













